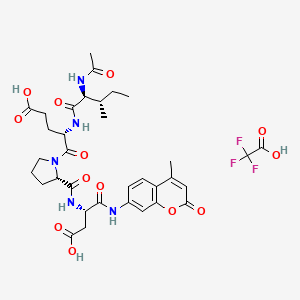

Ac-IEPD-AMC (trifluoroacetate salt)

Description

BenchChem offers high-quality Ac-IEPD-AMC (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-IEPD-AMC (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H42F3N5O13 |

|---|---|

Molecular Weight |

785.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H41N5O11.C2HF3O2/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19;3-2(4,5)1(6)7/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42);(H,6,7)/t16-,21-,22-,23-,28-;/m0./s1 |

InChI Key |

DPJJHJBBZSQESC-WQMVBLBISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Ac-IEPD-AMC Trifluoroacetate Salt: Structural Dynamics and Assay Methodologies in Protease Profiling

Introduction to Protease Biosensing

The precise quantification of protease activity is a cornerstone of modern immunology, oncology, and drug development. Among the arsenal of biochemical probes, Ac-IEPD-AMC trifluoroacetate salt stands out as a highly specific, fluorogenic substrate engineered primarily for the detection of Granzyme B and Caspase-8[1]. By bridging synthetic peptide chemistry with fluorometric detection, this molecule allows researchers to monitor immune cell cytotoxicity and apoptotic signaling pathways in real-time.

This technical guide deconstructs the chemical properties, mechanistic biology, and self-validating experimental protocols associated with Ac-IEPD-AMC, providing a comprehensive framework for application scientists and drug development professionals.

Chemical Profiling & Structural Dynamics

Ac-IEPD-AMC is a synthetic pentapeptide derivative. The sequence—Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl—mimics the natural cleavage site recognized by specific serine and cysteine proteases[2]. The substrate is typically supplied as a trifluoroacetate (TFA) salt.

Causality in Salt Selection: The formulation of peptides as TFA salts is highly intentional. Free base peptides often suffer from poor aqueous solubility and are susceptible to rapid hydrolytic degradation. The TFA counterion enhances the peptide's solubility in polar aprotic solvents like DMSO and stabilizes the molecule during long-term storage at -20°C[3].

Quantitative Chemical Properties

| Property | Value |

| Formal Name | Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin trifluoroacetate |

| Short Sequence | Ac-IEPD-AMC |

| CAS Number | 216757-33-4 (Base)[1] |

| Molecular Formula | C32H41N5O11 • xCF3COOH[3] |

| Molecular Weight | 671.69 g/mol (Base)[1] |

| Fluorophore | 7-amino-4-methylcoumarin (AMC)[2] |

| Excitation / Emission | 360–380 nm / 440–460 nm[1] |

| Solubility | DMSO (≥10 mg/mL) |

Mechanistic Biology: Substrate Specificity and Fluorophore Kinetics

The utility of Ac-IEPD-AMC is rooted in the precise stereochemistry of its peptide backbone and the photophysics of the AMC reporter.

The P4-P1 Recognition Motif

Proteases recognize substrates based on specific amino acid sequences spanning the P4 to P1 positions. Granzyme B, a serine protease released by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, exhibits a strict preference for cleaving peptide bonds immediately following an acidic residue, specifically Aspartate (Asp) at the P1 position[4]. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, shares this P1-Asp preference[1]. The IEPD sequence perfectly aligns with the active site binding pockets of both enzymes.

Fluorophore Quenching and Release

In the intact Ac-IEPD-AMC molecule, the AMC group is covalently linked to the carboxyl group of the P1 Aspartate via an amide bond. This conjugation alters the delocalized electron system of the coumarin ring, effectively quenching its fluorescence. Upon proteolytic hydrolysis of this specific amide bond, the free 7-amino-4-methylcoumarin is liberated. The restoration of the free amine shifts the optical properties, resulting in a highly fluorescent signal under UV excitation[2].

Granzyme B signaling pathway and Ac-IEPD-AMC proteolytic cleavage mechanism.

Experimental Methodology: Self-Validating Assay Protocols

To ensure robust and reproducible data, an assay must be designed as a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., auto-fluorescence) or false negatives (e.g., enzyme degradation).

Causality in Buffer Formulation

The reaction buffer is not merely a solvent; it is an active participant in maintaining enzyme kinetics.

-

HEPES (50 mM, pH 7.5): Chosen over phosphate buffers because it maintains a stable physiological pH without precipitating calcium ions, which are sometimes required for optimal Granzyme B activity[5].

-

CHAPS (0.1% w/v): A zwitterionic detergent that prevents the highly hydrophobic AMC moiety and the target enzymes from non-specifically adsorbing to the walls of the polystyrene microplate[6].

-

DTT (1 mM): A reducing agent critical for Caspase-8 assays to keep the catalytic cysteine residue in its reduced, active state. While Granzyme B is a serine protease, DTT is often included to prevent oxidative cross-linking of proteins in complex lysates[6].

-

Glycerol (8% v/v): Acts as a molecular chaperone, stabilizing the tertiary structure of the proteases during prolonged 37°C incubations[6].

Step-by-Step Fluorometric Protocol

Step 1: Reagent Preparation

-

Reconstitute Ac-IEPD-AMC in anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C protected from light[2].

-

Prepare the Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.1% CHAPS, and 1 mM DTT[5][6].

Step 2: Self-Validating Control Setup In a black, flat-bottom 96-well or 384-well microplate, establish the following wells:

-

Blank Control: Buffer + Substrate (Monitors spontaneous substrate hydrolysis).

-

Positive Control: Recombinant Granzyme B (e.g., 0.25 µg/mL) + Substrate (Validates substrate integrity)[5].

-

Specificity Control: Recombinant Enzyme + Substrate + Specific Inhibitor (e.g., Ac-IEPD-CHO) (Validates signal specificity)[7].

Step 3: Incubation and Initiation

-

Add 20 µL of the sample (cell lysate, purified enzyme, or immunotherapy co-culture supernatant) to the respective wells[5].

-

If testing inhibitors, add the inhibitor and pre-incubate at 37°C for 30 minutes to allow for binding equilibrium[6].

-

Initiate the reaction by adding Ac-IEPD-AMC to a final concentration of 25 µM to 100 µM[5][7].

Step 4: Kinetic Measurement Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (kinetic mode) at 37°C for 60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[5].

Step-by-step fluorometric assay workflow for Granzyme B and Caspase-8 activity.

Applications in Immunotherapy and Drug Discovery

The clinical translation of immunotherapies relies heavily on accurate in vitro models. Ac-IEPD-AMC serves as a critical tool in these pipelines:

-

CAR-T and NK Cell Potency Assays: Instead of relying solely on bulk cell death metrics (like Chromium-51 release), researchers use Ac-IEPD-AMC to directly quantify the degranulation and Granzyme B release of engineered T-cells upon encountering target tumor cells. This provides a direct biochemical readout of immune synapse efficacy[7].

-

High-Throughput Screening (HTS) for Autoimmune Therapeutics: Aberrant Granzyme B or Caspase-8 activity is implicated in various autoimmune and degenerative disorders. Pharmaceutical pipelines utilize Ac-IEPD-AMC in 384-well formats to screen small-molecule libraries for potent inhibitors, tracking the rate of AMC hydrolysis to calculate exact IC50 and Ki values[6].

References

Sources

- 1. Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Fluorous-based Peptide Microarrays for Protease Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. WO2022258997A1 - Granzyme b detection - Google Patents [patents.google.com]

Ac-IEPD-AMC CAS number 216757-33-4

An In-Depth Technical Guide to Ac-IEPD-AMC (CAS 216757-33-4): A Fluorogenic Substrate for Caspase-8 and Granzyme B

Executive Summary

This guide provides a comprehensive technical overview of N-Acetyl-Isoleucyl-L-α-Glutamyl-L-Prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine (Ac-IEPD-AMC), a fluorogenic peptide substrate with the CAS number 216757-33-4. Ac-IEPD-AMC is a pivotal tool for researchers in apoptosis, immunology, and drug discovery, primarily serving as a substrate for caspase-8 and granzyme B.[1][2] Its utility lies in the highly sensitive detection of these proteases' activity through the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[3] This document, designed for researchers, scientists, and drug development professionals, delves into the underlying biological pathways, the substrate's mechanism of action, detailed experimental protocols, and critical considerations for data interpretation.

Part 1: Foundational Principles: The Role of Caspase-8 in Cell Fate

The Extrinsic Pathway of Apoptosis: Caspase-8 as the Apex Initiator

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or infected cells. It proceeds via two major routes: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[4] Caspase-8 is the quintessential initiator caspase of the extrinsic pathway.[5] This pathway is triggered by the binding of extracellular death ligands, such as FasL or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[5][6]

This ligand-receptor engagement instigates the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) to the receptor's intracellular domain.[5] Pro-caspase-8 molecules are then recruited to this assembly, forming the Death-Inducing Signaling Complex (DISC).[4][5] Within the high local concentration of the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation.[5] Once activated, caspase-8 initiates a downstream proteolytic cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[5][7]

Caption: Enzymatic cleavage of Ac-IEPD-AMC leading to the release of fluorescent AMC.

Spectral Properties

Accurate measurement of the assay signal requires setting the fluorometer to the specific excitation and emission wavelengths of free AMC.

| Parameter | Wavelength Range (nm) | Reference |

| Excitation Maximum | 360 - 380 nm | [1][2] |

| Emission Maximum | 440 - 460 nm | [1][2] |

Part 3: Experimental Design & Protocols

Designing a Robust Caspase-8 Activity Assay

The trustworthiness of results hinges on a well-designed experiment. The causality behind each component choice is critical.

-

Lysis Buffer : The goal is to efficiently lyse cells and release cytosolic contents while preserving enzyme activity. A common formulation includes a non-ionic detergent like CHAPS (25 mM) to solubilize membranes and a buffer like HEPES (250 mM, pH 7.4) to maintain physiological pH. [8]* Assay/Reaction Buffer : This buffer provides the optimal environment for the enzymatic reaction. It typically contains HEPES (20 mM, pH 7.4), a chelating agent like EDTA (2 mM) to prevent non-specific metalloprotease activity, and a low concentration of CHAPS (0.1%) to maintain protein solubility. [8]* Reducing Agent (DTT) : Caspases are cysteine proteases, and their active site cysteine residue must be in a reduced state for catalytic activity. Dithiothreitol (DTT) is added fresh to the reaction buffer (final concentration 5-10 mM) to ensure this. [8][9]Its omission will lead to artificially low or no activity.

-

Substrate Concentration : The concentration of Ac-IEPD-AMC should ideally be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. A typical final concentration used is 50 µM. [9]* Controls :

-

Negative Control : Lysate from untreated, non-apoptotic cells to establish a baseline fluorescence. [10] * Blank Control : A reaction containing all components except the cell lysate to measure the intrinsic fluorescence of the substrate and buffer. [11] * Specificity Control : Pre-incubating the apoptotic lysate with a specific caspase-8 inhibitor (e.g., z-IETD-fmk) should abrogate the signal, confirming that the measured activity is indeed from caspase-8. * Positive Control : Purified, active caspase-8 can be used to validate the assay components and setup. [8]

-

Detailed Protocol: Fluorometric Caspase-8 Activity Assay in Cell Lysates

This protocol is a self-validating system designed for a 96-well plate format.

Materials:

-

Ac-IEPD-AMC (Stock solution: 1-10 mM in DMSO)

-

Cell Lysis Buffer (e.g., 250 mM HEPES pH 7.4, 25 mM CHAPS, 25 mM DTT)

-

2X Reaction Buffer (e.g., 40 mM HEPES pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10% sucrose)

-

DTT (1 M stock in water)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Induce Apoptosis : Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.

-

Cell Lysis : a. Harvest 1-5 x 10⁶ cells per sample by centrifugation (e.g., 600 x g for 5 min at 4°C). [8][10] b. Gently wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the pellet in 50 µL of ice-cold Cell Lysis Buffer. [11] d. Incubate on ice for 10-15 minutes. e. Centrifuge at high speed (e.g., 10,000 x g for 1 min at 4°C) to pellet cell debris. [11] f. Carefully transfer the supernatant (cytosolic lysate) to a fresh, pre-chilled tube.

-

Assay Setup : a. Prepare fresh 1X Reaction Buffer with DTT. For every 1 mL of 2X Reaction Buffer, add 1 mL of deionized water and 20 µL of 1 M DTT (final DTT concentration: 10 mM). b. In the 96-well plate, add 50 µL of cell lysate per well. It is advisable to use 100-200 µg of total protein if the concentration is known. [11] c. Add 50 µL of the freshly prepared 1X Reaction Buffer with DTT to each well.

-

Initiate Reaction : a. Add 5 µL of Ac-IEPD-AMC stock solution (e.g., 1 mM) to each well for a final concentration of ~50 µM. [9] b. Mix gently by tapping the plate.

-

Incubation & Measurement : a. Incubate the plate at 37°C for 1-3 hours, protected from light. [9][11] b. Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm. The assay can be read kinetically or as an endpoint measurement.

Caption: Experimental workflow for a fluorometric caspase-8 activity assay.

Part 4: Applications and Data Interpretation

Application in Drug Discovery

Ac-IEPD-AMC is an invaluable tool for high-throughput screening (HTS) of chemical libraries to identify novel inhibitors or activators of caspase-8. Its simple, add-and-read format is amenable to automation, allowing for the rapid assessment of thousands of compounds. Identifying molecules that modulate caspase-8 activity is a key therapeutic strategy in cancer and autoimmune diseases. [5]

Distinguishing Caspase-8 vs. Granzyme B Activity

A critical point for experimental design is that Ac-IEPD-AMC is also an excellent substrate for granzyme B, a serine protease found in cytotoxic T lymphocytes and NK cells. [1][2]This dual specificity must be addressed to make definitive claims.

-

Cell Type Consideration : In non-immune cells, the measured activity is highly likely to be from caspases. In co-culture experiments involving immune cells, granzyme B contribution is probable.

-

Inhibitor-Based Differentiation : Use specific inhibitors in parallel experiments. A caspase-8 specific inhibitor (z-IETD-fmk) will block caspase-8 activity, while a granzyme B inhibitor can be used to assess its contribution.

-

Genetic Knockout/Knockdown : Using cell lines deficient in caspase-8 or granzyme B provides the most definitive evidence.

Troubleshooting

-

High Background : May be caused by substrate degradation or contaminated reagents. Ensure the substrate is stored properly and protected from light. Run a "no-lysate" blank to quantify this background.

-

Low Signal : Could result from insufficient apoptosis induction, low protein concentration, inactive enzyme (e.g., DTT was omitted), or incorrect fluorometer settings. Verify each step of the protocol.

-

High Well-to-Well Variability : Often due to pipetting errors, especially with small volumes, or incomplete cell lysis. Ensure thorough mixing and use calibrated pipettes.

Conclusion

Ac-IEPD-AMC (CAS 216757-33-4) is a robust and sensitive fluorogenic substrate that has become a cornerstone of apoptosis and immunology research. Its ability to provide a quantitative measure of caspase-8 and granzyme B activity enables detailed mechanistic studies and facilitates the discovery of novel therapeutics. By understanding the underlying principles of the extrinsic apoptosis pathway and adhering to meticulously designed and controlled experimental protocols, researchers can leverage this powerful tool to gain critical insights into cellular life and death decisions.

References

-

Taylor & Francis. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]

-

Jing, Y., et al. (2024). Caspase-8 in inflammatory diseases: a potential therapeutic target. Cell Communication and Signaling. Retrieved from [Link]

-

Hughes, M. A., et al. (2017). Caspase-8: regulating life and death. Journal of Cell Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Apoptotic signaling pathway. Caspase-8 is activated via the extrinsic.... Retrieved from [Link]

-

Amsbio. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate). Retrieved from [Link]

-

Barbero, S., et al. (2009). Critical Role for Caspase-8 in Epidermal Growth Factor Signaling. Cancer Research. Retrieved from [Link]

-

Tebubio. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8 / Granzyme B Substrate, fl - 5 mg). Retrieved from [Link]

-

MCE. (n.d.). Ac-IEPD-AMC 216757-33-4. Retrieved from [Link]

-

Tebubio. (n.d.). Ac-Ile-Glu-Thr-Asp-AMC (Caspase 8 / Granzyme B Substrate, fl - 5 mg). Retrieved from [Link]

-

Cellmano. (2021). Ac-IEPD-AMC. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Ac-IEPD-AMC (trifluoroacetate salt) - Cayman Chemical. Retrieved from [Link]

-

Lifev. (n.d.). Ac-IEPD-AMC (TFA). Retrieved from [Link]

-

Pineda, F., et al. (2004). Caspase-8-Dependent HER-2 Cleavage in Response to Tumor Necrosis Factor α Stimulation Is Counteracted by Nuclear Factor κB through c-FLIP-L Expression. Cancer Research. Retrieved from [Link]

-

Protocols.io. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Retrieved from [Link]

-

RCSB PDB. (2001). 1IAU: HUMAN GRANZYME B IN COMPLEX WITH AC-IEPD-CHO. Retrieved from [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. tebubio.com [tebubio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. protocols.io [protocols.io]

- 11. resources.rndsystems.com [resources.rndsystems.com]

An In-depth Technical Guide to the Fluorogenic Cleavage of Ac-IEPD-AMC: Mechanism and Application

This guide provides a comprehensive technical overview of the mechanism and application of the fluorogenic substrate Ac-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin (Ac-IEPD-AMC) for the detection of caspase-8 and granzyme B activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and related cellular processes.

Introduction: The Central Role of Initiator Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. This intricate process is executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens within the cell and are activated in a hierarchical cascade in response to pro-apoptotic stimuli.[2]

Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway.[3] This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface. This ligation event leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC).[4][5] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-proteolytic activation.[5] Active caspase-8 then initiates the downstream executioner caspase cascade, primarily by cleaving and activating caspase-3 and caspase-7, which in turn dismantle the cell in an orderly fashion.[2][3]

Given its pivotal role in initiating apoptosis, the measurement of caspase-8 activity is a critical tool for researchers studying cell death and developing therapeutics that modulate this pathway.

The Ac-IEPD-AMC Fluorogenic Substrate

Ac-IEPD-AMC is a synthetic tetrapeptide substrate designed to be a sensitive and specific tool for measuring the activity of certain proteases. The peptide sequence, Ile-Glu-Pro-Asp (IEPD), mimics the cleavage site recognized by caspase-8. This peptide is covalently linked to a fluorogenic leaving group, 7-amino-4-methylcoumarin (AMC).[6]

Mechanism of Fluorogenic Cleavage

In its intact form, the Ac-IEPD-AMC substrate is non-fluorescent as the AMC fluorophore is quenched by the attached peptide. When an active protease, such as caspase-8, recognizes and cleaves the peptide backbone after the aspartate residue, the AMC molecule is released.[7] Free AMC, when excited by ultraviolet light, emits a strong fluorescent signal in the blue range, which can be readily quantified.[7] The intensity of this fluorescence is directly proportional to the amount of active enzyme present in the sample.[7]

Below is a diagram illustrating the enzymatic cleavage of Ac-IEPD-AMC and the subsequent release of the fluorescent AMC moiety.

Caption: Enzymatic cleavage of Ac-IEPD-AMC by active caspase-8.

Substrate Specificity and Off-Target Considerations

While the IETD sequence is a recognized cleavage site for caspase-8, it is crucial to acknowledge that other proteases can also cleave this substrate.[4][8] Notably, granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells, also efficiently cleaves substrates with the IEPD sequence.[9][10] In fact, Ac-IEPD-AMC is often described as a substrate for both caspase-8 and granzyme B.[8]

Therefore, when interpreting results from experiments using Ac-IEPD-AMC, it is essential to consider the cellular context. In systems where granzyme B is not expected to be active, the signal can be largely attributed to caspase-8. However, in studies involving immune-mediated cell killing, the contribution of granzyme B to Ac-IEPD-AMC cleavage must be considered. The use of specific inhibitors for caspase-8 and granzyme B can help to dissect the relative contributions of each enzyme.

Experimental Workflow for Caspase-8 Activity Assay

The following section provides a detailed, step-by-step methodology for a typical caspase-8 activity assay using Ac-IEPD-AMC in a 96-well plate format.

Required Materials and Reagents

-

Cells or Tissues of Interest: Untreated (negative control) and treated with an apoptosis-inducing agent.

-

Ac-IEPD-AMC Substrate: Typically dissolved in DMSO to a stock concentration of 4 mM. Store protected from light at -20°C.[5]

-

Cell Lysis Buffer: A common formulation includes 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

2X Reaction Buffer: A typical formulation is 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 4 mM EDTA. Store at 4°C.[11]

-

Dithiothreitol (DTT): 1 M stock solution. Store at -20°C. Add fresh to the 2X Reaction Buffer immediately before use to a final concentration of 10 mM.[12]

-

Caspase-8 Inhibitor (Negative Control): Ac-IETD-CHO or z-VAD-FMK.

-

96-well black microplate: Opaque plates are necessary to minimize background fluorescence.[13]

-

Fluorometric microplate reader: Capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.[7]

-

Protein quantification assay kit (e.g., Bradford or BCA).

Experimental Protocol

The following workflow diagram outlines the key steps in the caspase-8 activity assay.

Caption: Workflow for a fluorometric caspase-8 activity assay.

Step-by-Step Procedure:

-

Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include an untreated control population.

-

Prepare Cell Lysates:

-

For adherent cells, wash with ice-cold PBS, then scrape and collect. For suspension cells, pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 million cells).[3]

-

Incubate on ice for 10-15 minutes.[14]

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[14]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Quantify Protein Concentration: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing caspase activity.[7]

-

Set up Assay Plate: In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).[13]

-

Negative Control: 50 µL of lysate from untreated cells.

-

Inhibitor Control: 50 µL of lysate from apoptotic cells pre-incubated with a caspase-8 inhibitor.

-

Blank: 50 µL of Cell Lysis Buffer.

-

-

Add Reaction Buffer: Prepare the 2X Reaction Buffer with fresh DTT (10 mM final concentration). Add 50 µL of this mixture to each well.[14]

-

Initiate Reaction: Add 5 µL of the 4 mM Ac-IEPD-AMC substrate to each well to achieve a final concentration of approximately 200 µM.[13]

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure Fluorescence: Read the plate in a fluorometer with excitation at ~380 nm and emission at ~460 nm.

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample and control readings.

-

Normalize the caspase activity to the protein concentration of each lysate.

-

Express the results as relative fluorescence units (RFU) or as a fold-change in activity compared to the untreated control.

-

Data Interpretation and Quantitative Analysis

The primary output of the Ac-IEPD-AMC assay is a measure of fluorescence intensity, which is directly proportional to the amount of cleaved AMC.

Spectroscopic Properties of AMC

The fluorophore released upon substrate cleavage, 7-amino-4-methylcoumarin (AMC), has well-defined spectroscopic properties.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~341-351 |

| Emission Maximum | ~430-441 |

Data compiled from multiple sources.[4]

Kinetic Parameters

While specific Km and kcat values for the cleavage of Ac-IEPD-AMC by caspase-8 can vary depending on assay conditions, understanding these parameters is crucial for advanced kinetic studies. For the related substrate Ac-IETD-AFC, cathepsin D was shown to increase the kcat of caspase-8 by 2 to 15-fold, demonstrating the influence of other cellular components on caspase activity.[1] For granzyme B, the Km for Ac-IEPD-AFC has been reported to be 585 µM.[9]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Substrate degradation | - Aliquot and store the Ac-IEPD-AMC substrate protected from light at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] |

| - Contaminated reagents or plate | - Use fresh, high-quality reagents and dedicated black microplates. | |

| Low or no signal in apoptotic samples | - Insufficient apoptosis induction | - Confirm apoptosis induction using a complementary method (e.g., Annexin V staining). |

| - Inactive DTT | - Add fresh DTT to the reaction buffer immediately before use.[12] | |

| - Low protein concentration | - Ensure an adequate amount of protein (50-200 µg) is used per well.[13] | |

| - Incorrect filter settings | - Verify the excitation and emission wavelengths on the fluorometer. | |

| High signal in negative control | - Spontaneous substrate hydrolysis | - This is usually low but can be accounted for by subtracting the blank reading. |

| - Basal caspase activity in untreated cells | - This is expected; the key is the fold-increase in activity upon apoptosis induction. |

Conclusion

The fluorogenic cleavage of Ac-IEPD-AMC is a robust and sensitive method for quantifying the activity of caspase-8, a critical initiator of the extrinsic apoptotic pathway. By understanding the underlying mechanism, the specifics of the experimental protocol, and the potential for off-target cleavage by enzymes like granzyme B, researchers can effectively utilize this assay to gain valuable insights into the intricate process of programmed cell death. Careful experimental design, including the use of appropriate controls and normalization procedures, is paramount for obtaining accurate and reproducible data.

References

-

Wikipedia. (n.d.). Death-inducing signaling complex. Retrieved from [Link]

-

Elabscience. (n.d.). Caspase 8 Assay Kit (Colorimetric). Retrieved from [Link]

- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777–21781.

-

Taylor & Francis Online. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, January 20). Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, June 15). Cathepsin D Primes Caspase-8 Activation by Multiple Intra-chain Proteolysis. Retrieved from [Link]

-

Takara Bio. (2015, May 15). ApoAlert Caspase Fluorescent Assay Kits User Manual. Retrieved from [Link]

-

ASH Publications. (2002, June 1). Characterization of caspase-8L: a novel isoform of caspase-8 that behaves as an inhibitor of the caspase cascade. Blood. Retrieved from [Link]

-

RCSB PDB. (2001, May 2). 1IAU: HUMAN GRANZYME B IN COMPLEX WITH AC-IEPD-CHO. Retrieved from [Link]

-

Immunoway. (n.d.). Caspase 8 Assay Kit, Colorimetric. Retrieved from [Link]

-

PubMed. (2023). Analyzing the activity of the proteases granzyme B and caspase-8 inside living cells using fluorescence localization reporters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000, June 15). Granzyme B Short-Circuits the Need for Caspase 8 Activity during Granule-Mediated Cytotoxic T-Lymphocyte Killing by Directly Cleaving Bid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, October 13). Activity of Uncleaved Caspase-8 Controls Anti-bacterial Immune Defense and TLR-Induced Cytokine Production Independent of Cell Death. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Schematic illustration of the AMC release assay. (B) Peptides used.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, July 12). Proliferative versus Apoptotic Functions of Caspase-8 Hetero or Homo: The Caspase-8 Dimer Controls Cell Fate. Retrieved from [Link]

-

ResearchGate. (n.d.). Proteolytic cleavage of fragments from caspase-8 and granzyme B.... Retrieved from [Link]

-

PeptaNova. (n.d.). Caspase specific Substrates. Retrieved from [Link]

-

Hefei Saimanuo Biotechnology Co., Ltd. (2021, March 19). Ac-IEPD-AMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mid‐manufacturing storage: Antibody stability after chromatography and precipitation based capture steps. Retrieved from [Link]

-

PubMed. (2000, April 15). Caspase 8: an efficient method for large-scale autoactivation of recombinant procaspase 8 by matrix adsorption and characterization of the active enzyme. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic activity of the caspase-8-FLIPL complex inhibits RIPK3-dependent necrosis. Retrieved from [Link]

Sources

- 1. Cathepsin D Primes Caspase-8 Activation by Multiple Intra-chain Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Death-inducing signaling complex - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Differentiating Ac-IEPD-AMC and Ac-IETD-AMC Substrates in Protease Assays

Executive Summary

In the analysis of programmed cell death (apoptosis) and immune cell cytotoxicity, distinguishing between the activities of Granzyme B (GzmB) and Caspase-8 (Casp-8) is a critical yet frequent challenge. Both proteases are aspartase-specific (cleaving after Aspartic acid), but they serve distinct biological roles: Caspase-8 initiates the extrinsic apoptotic pathway, while Granzyme B is the primary weapon of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells.

The differentiation between these two enzymes relies heavily on the P2 residue of their tetrapeptide substrates:

-

Ac-IEPD-AMC (P2 = Proline) is the gold standard for Granzyme B specificity. The structural rigidity of proline prevents efficient cleavage by Caspase-8, making this substrate essential for analyzing granule-mediated cytotoxicity in complex lysates.

-

Ac-IETD-AMC (P2 = Threonine) is the canonical substrate for Caspase-8 . However, it acts as a "dual substrate" in human systems because Human Granzyme B also cleaves IETD efficiently.

This guide details the structural mechanisms, kinetic differences, and experimental protocols required to correctly utilize these substrates.

Part 1: Molecular Mechanism & Structural Biology

The "P2 Proline Switch"

Proteases recognize substrates based on the fit of amino acid side chains (P residues) into specific binding pockets (S subsites) on the enzyme. The nomenclature follows the Schechter and Berger notation, where cleavage occurs between P1 and P1'.

| Substrate | Sequence (P4-P3-P2-P1) | P2 Residue | Primary Target |

| Ac-IEPD-AMC | Acetyl-Ile-Glu-Pro -Asp-AMC | Proline (Pro, P) | Granzyme B |

| Ac-IETD-AMC | Acetyl-Ile-Glu-Thr -Asp-AMC | Threonine (Thr, T) | Caspase-8 |

Structural Logic:

-

The S1 Pocket (Aspartate Specificity): Both Granzyme B and Caspase-8 possess a deep, basic S1 pocket that strictly requires an Aspartic acid (Asp, D) at the P1 position. This is why both enzymes cleave after the "D".

-

The S2 Pocket (The Discriminator):

-

Caspase-8: The S2 pocket of Caspase-8 is formed by hydrophobic residues that accommodate Threonine (T), Valine (V), or Histidine (H). It is sterically restricted and cannot easily accommodate the cyclic, rigid pyrrolidine ring of Proline .

-

Granzyme B: The S2 pocket of Granzyme B is more open and evolved to accept Proline. This mimics the cleavage site of its natural substrate, Bid (specifically the mouse Bid sequence or the conserved structural loop).

-

Visualization of Substrate Specificity:

Caption: The "P2 Proline Switch" dictates specificity. IEPD is exclusive to Granzyme B due to Caspase-8's inability to process Proline at P2.

Part 2: Enzymatic Specificity & Species Divergence

A critical oversight in many studies is the species difference between Mouse and Human Granzyme B.[1] The substrate preference changes depending on the organism.

Ac-IEPD-AMC (Granzyme B Selective)

-

Mechanism: The P2 Proline renders this peptide resistant to Caspase-8.

-

Best Use: Measuring Granzyme B activity in cell lysates (e.g., CTL/NK cell killing assays) where Caspase-8 might also be active.

-

Kinetics: While highly specific, the catalytic turnover (

) of IEPD by Human Granzyme B is lower than that of IETD. However, specificity is prioritized over speed in complex mixtures. -

Species Note: Mouse Granzyme B strongly prefers IEPD.

Ac-IETD-AMC (Caspase-8 Standard / GzmB Promiscuous)

-

Mechanism: The P2 Threonine is the optimal fit for Caspase-8.

-

Cross-Reactivity Risk: Human Granzyme B cleaves IETD with high efficiency (often higher

than IEPD). -

Best Use: Assays using purified Caspase-8 or systems where Granzyme B is known to be absent (e.g., Fas-ligand induced apoptosis in non-immune cells).

-

Species Note: Mouse Granzyme B does not efficiently cleave IETD.

Summary Table: Specificity Matrix

| Enzyme Source | Ac-IEPD-AMC Activity | Ac-IETD-AMC Activity | Recommended Substrate |

| Human Caspase-8 | Negligible (<1%) | High (100%) | Ac-IETD-AMC |

| Human Granzyme B | Moderate (Specific) | High (Non-specific) | Ac-IEPD-AMC (for specificity) |

| Mouse Granzyme B | High | Low | Ac-IEPD-AMC |

| Caspase-3/7 | Negligible | Very Low (High Km) | Ac-DEVD-AMC |

Part 3: Experimental Protocol (Fluorometric Assay)

This protocol is designed for a 96-well plate format to measure protease activity in cell lysates.

Materials

-

Substrate: Ac-IEPD-AMC (for GzmB) or Ac-IETD-AMC (for Casp-8).

-

Stock: 10 mM in dry DMSO. Store at -20°C.

-

-

Reaction Buffer (GzmB): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 5 mM DTT.

-

Reaction Buffer (Casp-8): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% Glycerol.

-

Inhibitors (Controls):

-

Ac-IETD-CHO: Inhibits both Casp-8 and GzmB.

-

Z-AAD-CMK: Specific inhibitor for Granzyme B (does not inhibit Casp-8 as potently).

-

Workflow Diagram

Caption: Standardized workflow for fluorometric protease activity profiling.

Step-by-Step Methodology

-

Lysate Preparation:

-

Harvest

cells. Wash with PBS. -

Resuspend in 50-100 µL of cold Lysis Buffer. Incubate on ice for 10-20 min.

-

Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

-

Critical: Quantify protein concentration. Normalize samples to 50-100 µg protein per well.

-

-

Assay Setup (96-well Black Plate):

-

Sample: 50 µL lysate + 40 µL Reaction Buffer.

-

Background Control: 50 µL Lysis Buffer + 40 µL Reaction Buffer.

-

Inhibitor Control (Optional): Pre-incubate lysate with 10 µM inhibitor (Ac-IETD-CHO or Z-AAD-CMK) for 15 min at 37°C.

-

-

Reaction Initiation:

-

Add 10 µL of 2 mM Substrate (diluted from 10 mM stock in buffer) to each well.

-

Final Substrate Concentration: 200 µM .

-

Final Volume: 100 µL.

-

-

Measurement:

-

Incubate at 37°C protected from light.

-

Kinetic Mode (Recommended): Read every 5 minutes for 1-2 hours.

-

Endpoint Mode: Read after 1 hour.

-

Settings: Excitation

nm; Emission

-

-

Data Analysis:

-

Calculate

. -

Plot

vs. Time. Calculate slope (Vmax) for the linear portion.

-

Part 4: Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| High Background Signal | Free AMC in stock or autofluorescence. | Check substrate purity. Use a "Substrate Only" well (Buffer + Substrate) to subtract non-enzymatic hydrolysis. |

| Low Signal (IEPD) | GzmB activity is naturally lower than Caspases. | Increase protein input (up to 200 µg). Extend incubation to 4 hours. Ensure DTT is fresh. |

| Cross-Reactivity | Using IETD in a mixed lysate. | Switch to Ac-IEPD-AMC. If using IETD for Casp-8, add a specific GzmB inhibitor (Z-AAD-CMK) to block GzmB contribution. |

| No Activity in Mouse Cells | Using IETD for Mouse GzmB. | Mouse GzmB does not cleave IETD efficiently. Must use Ac-IEPD-AMC. |

References

-

Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. Link

-

Cullen, S. P., et al. (2007). Human and murine granzyme B exhibit divergent substrate preferences.[1][2][3][4][5] Journal of Cell Biology, 176(4), 435-444. Link

-

Harris, J. L., et al. (1998). Substrate specificity of the human proteases granzyme B and caspase-3/7.[6] Journal of Biological Chemistry, 273(42), 27364-27373. Link

-

MedChemExpress. (2024). Ac-IEPD-AMC Product Datasheet. MedChemExpress. Link

-

AAT Bioquest. (2024). Ac-IETD-AMC Product Datasheet. AAT Bioquest. Link

Sources

- 1. Identification of Serpinb6b as a Species-specific Mouse Granzyme A Inhibitor Suggests Functional Divergence between Human and Mouse Granzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human and murine granzyme B exhibit divergent substrate preferences - ePrints Soton [eprints.soton.ac.uk]

- 3. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse and human granzyme B have distinct tetrapeptide specificities and abilities to recruit the bid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Biological Role of Ac-IEPD-AMC in Apoptosis Signaling Pathways

Executive Summary

Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate primarily used to quantify the activity of Granzyme B (GzmB) , a serine protease critical to the granule exocytosis pathway of apoptosis. While historically the standard for assessing Cytotoxic T Lymphocyte (CTL) and Natural Killer (NK) cell effector function, its utility is nuanced by species-specific kinetics and potential cross-reactivity with initiator caspases.

This guide provides a rigorous technical analysis of Ac-IEPD-AMC, detailing its biochemical mechanism, its specific role in the apoptotic cascade, and validated protocols for its application in drug development and immuno-oncology research.

Part 1: Biochemical Mechanism & Specificity

Structural Logic and Cleavage

The utility of Ac-IEPD-AMC rests on its mimicry of the natural cleavage site found in Granzyme B substrates.

-

Peptide Sequence (IEPD): The tetrapeptide Isoleucine-Glutamate-Proline-Aspartate mimics the P4-P1 residues of the activation site in Pro-caspase-3 and the cleavage site of Bid (BH3 interacting domain death agonist).

-

Fluorophore (AMC): The 7-amino-4-methylcoumarin moiety is amide-bonded to the C-terminal Aspartate. In this state, the molecule is non-fluorescent due to quenching by the peptide bond.

-

Enzymatic Action: Granzyme B is an "Asp-ase," specifically cleaving peptide bonds following an Aspartate residue (P1). Upon cleavage, free AMC is released, fluorescing brightly (Ex: ~380 nm, Em: ~460 nm).

Specificity and Limitations (Expert Insight)

While broadly marketed as a Granzyme B substrate, researchers must navigate two critical specificity hurdles:

-

Species Specificity (Human vs. Mouse):

-

Human GzmB: Highly efficient at cleaving IEPD sequences.

-

Mouse GzmB: Prefers IEFD (Isoleucine-Glutamate-Phenylalanine-Aspartate). Mouse GzmB cleaves IEPD with significantly lower efficiency (

compared to human GzmB). -

Implication: Using Ac-IEPD-AMC to measure murine NK/CTL activity may yield false negatives or underestimate potency.

-

-

Protease Cross-Reactivity:

-

Caspase-8: The extrinsic apoptosis initiator Caspase-8 prefers the sequence IETD (Thr at P2). However, at high concentrations or prolonged incubation times, Caspase-8 can cross-react with IEPD substrates.

-

Differentiation Strategy: To confirm GzmB activity, assays should employ specific inhibitors. Z-IEPD-FMK inhibits GzmB, while Z-IETD-FMK preferentially inhibits Caspase-8.

-

Part 2: Biological Context – The Granule Exocytosis Pathway

Ac-IEPD-AMC is a tool to measure the initiation phase of the granule exocytosis pathway, a primary mechanism by which immune cells eliminate tumorigenic or virally infected cells.

Pathway Mechanics

-

Recognition: CTL/NK cell engages the target cell via TCR-MHC interaction.

-

De Granulation: Perforin and Granzymes are released into the immunological synapse.

-

Entry: Perforin polymerizes to form pores in the target membrane, facilitating GzmB entry.

-

The "IEPD" Event: Once cytosolic, GzmB cleaves key substrates at IEPD-like motifs:

-

Bid

tBid: Truncated Bid translocates to the mitochondria to induce MOMP (Mitochondrial Outer Membrane Permeabilization). -

Pro-Caspase-3

Caspase-3: Direct proteolytic activation (though the mitochondrial loop is often dominant).

-

Signaling Pathway Diagram

The following diagram illustrates where the Ac-IEPD-AMC substrate fits as a surrogate marker within the natural signaling cascade.

Caption: Figure 1. The Granule Exocytosis Pathway. Ac-IEPD-AMC acts as a synthetic surrogate for natural GzmB substrates (Bid/Caspase-3), providing a quantifiable readout of cytotoxic potential.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for cell lysates (e.g., NK92 cells or primary CTLs).

Reagents & Buffer Composition

-

Reaction Buffer (Critical for Stability):

-

50 mM HEPES (pH 7.4)

-

100 mM NaCl (Physiological ionic strength)

-

0.1% CHAPS (Zwitterionic detergent to lyse granules without denaturing enzymes)

-

5 mM DTT (Added fresh; essential to maintain the active site cysteine of caspases if co-assessing, and general protease stability)

-

-

Substrate Stock: 10 mM Ac-IEPD-AMC in dry DMSO. Store at -20°C.

-

Specific Inhibitor (Control): Ac-IEPD-CHO (100

M stock).

Step-by-Step Workflow

-

Cell Lysis:

-

Harvest

effector cells. -

Resuspend in 50

L cold Reaction Buffer. Incubate on ice for 10 min. -

Centrifuge at

for 5 min to remove debris. Collect supernatant.

-

-

Assay Setup (96-well Black Plate):

-

Sample Well: 50

L Lysate + 48 -

Inhibitor Control (Validation): 50

L Lysate + 1 -

Blank: 98

L Buffer.

-

-

Reaction Initiation:

-

Add 2

L of Substrate Stock (Final Conc: 200 -

Note on Concentration: The

is high (~160

-

-

Kinetic Read:

-

Measure Fluorescence (Ex 380 nm / Em 460 nm) every 5 minutes for 1-2 hours at 37°C.

-

Workflow Diagram

Caption: Figure 2. Experimental workflow for Granzyme B activity assay using Ac-IEPD-AMC.

Part 4: Data Analysis & Kinetic Parameters[1][2]

Quantitative Interpretation

Raw fluorescence units (RFU) are arbitrary. To report "Specific Activity" (pmol AMC released / min / mg protein):

-

Generate an AMC Standard Curve (0 - 10

M free AMC). -

Convert

RFU/min to pmol/min using the slope of the standard curve. -

Normalize to total protein concentration (via BCA assay).

Kinetic Parameters (Human Granzyme B)

The following table summarizes the kinetic efficiency of Ac-IEPD-AMC compared to next-generation FRET probes. Note the relatively high

| Parameter | Ac-IEPD-AMC (Standard) | H5 Probe (Next-Gen FRET) | Significance |

| ~160 | ~9.6 | High | |

| ~0.5 | ~117 | Turnover is slow; requires longer incubation times (1-2 hrs). | |

| Efficiency is orders of magnitude lower than natural substrates or optimized FRET probes. | |||

| Limit of Detection | ~25 nM Enzyme | ~6 pM Enzyme | Ac-IEPD-AMC is suitable for bulk lysates, not single-cell analysis. |

Data Source: Comparison derived from kinetic profiling of human Granzyme B substrates [1][5].[1]

References

-

RCSB PDB. (2001). 1IAU: Human Granzyme B in Complex with Ac-IEPD-CHO. Link

-

MedChemExpress. (2024). Ac-IEPD-AMC Fluorogenic Substrate Product Information. Link

-

Kaiserman, D., et al. (2014). A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity. Journal of Visualized Experiments. Link

-

Sutton, V. R., et al. (2000).[2] Initiation of apoptosis by granzyme B requires direct cleavage of bid, but not direct granzyme B-mediated caspase activation.[3] Journal of Experimental Medicine. Link

-

Van de Plas, B., et al. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies.[4] Nature Communications. Link

-

Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry. Link

Sources

- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Initiation of apoptosis by granzyme B requires direct cleavage of bid, but not direct granzyme B-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Granzyme B‑Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ac-IEPD-AMC for Granzyme B Profiling

[1]

Executive Summary

Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a synthetic fluorogenic tetrapeptide substrate primarily used to quantify the activity of Granzyme B , a serine protease critical to cytotoxic T-lymphocyte (CTL) and Natural Killer (NK) cell-mediated apoptosis.[1] While it retains some cross-reactivity with Caspase-8, it remains a standard tool for studying granule-mediated cell death.[1]

This guide provides a rigorous physicochemical profile, solubility protocols, and a validated assay workflow for Ac-IEPD-AMC, addressing common experimental bottlenecks such as solubility limits in DMSO and kinetic optimization.

Physicochemical Identity

The core utility of Ac-IEPD-AMC lies in its specific cleavage site.[1] The acetylated N-terminus confers stability, while the C-terminal AMC fluorophore remains quenched until proteolytic hydrolysis occurs after the Aspartate (Asp/D) residue.[1]

Table 1: Core Chemical Specifications

| Parameter | Specification | Notes |

| Chemical Name | Ac-Ile-Glu-Pro-Asp-AMC | N-acetyl-L-isoleucyl-L-glutamyl-L-prolyl-L-aspartyl-7-amino-4-methylcoumarin |

| CAS Number | 216757-33-4 | Verified unique identifier.[1][2] |

| Molecular Weight | 671.7 g/mol | Value for the free acid/base parent molecule. |

| Molecular Formula | ||

| Solubility (DMSO) | 10 mM (Standard) | Conservative datasheets list 1 mg/mL (~1.5 mM), but 10 mM is required for kinetic saturation (see Section 3). |

| Excitation ( | 380 nm | Range: 350–380 nm. |

| Emission ( | 460 nm | Range: 440–460 nm (Blue Fluorescence). |

| Purity Grade | Critical for kinetic accuracy. |

Solubility & Stock Preparation (Critical Protocol)

The Solubility Paradox

While some vendor datasheets conservatively list DMSO solubility at 1 mg/mL (~1.5 mM) , effective kinetic assays often require final substrate concentrations near the

Field-Proven Insight: Ac-IEPD-AMC is typically soluble up to 10 mM in high-grade anhydrous DMSO with proper handling.[1]

Protocol: Preparation of 10 mM Stock Solution

Reagents:

-

Ac-IEPD-AMC (Lyophilized powder, stored at -20°C).[1]

-

Anhydrous DMSO (Cell culture grade,

99.9%).

Step-by-Step:

-

Equilibration: Allow the lyophilized vial to equilibrate to room temperature (RT) for 20 minutes before opening. Why: Prevents condensation moisture from degrading the peptide.

-

Calculation:

-

Target Concentration: 10 mM.

-

Mass-to-Volume: Dissolve 6.72 mg of Ac-IEPD-AMC in 1.0 mL of DMSO.

-

-

Solubilization:

-

Validation: Inspect visually. The solution must be optically clear.

-

Aliquot & Storage:

-

Dispense into 20–50 µL aliquots in amber tubes.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Warning: Avoid freeze-thaw cycles; limit to a maximum of 2 thaws.

-

Biological Mechanism & Specificity[1][5][6]

Ac-IEPD-AMC mimics the cleavage site of Granzyme B substrates (like Caspase-3 and Bid).[1] However, researchers must control for Caspase-8 , which shares overlapping specificity for the IExD motif.[1]

Mechanism of Action[4]

-

Recognition: Granzyme B binds the IEPD tetrapeptide sequence.

-

Hydrolysis: The enzyme cleaves the amide bond between Aspartate (D) and the AMC reporter.

-

Signal Generation: Free AMC is released, shifting its fluorescence quantum yield and allowing detection at 460 nm.

Diagram 1: Enzymatic Cleavage & Signal Transduction[1]

Caption: Schematic of Ac-IEPD-AMC hydrolysis. Granzyme B (primary) and Caspase-8 (secondary) cleave the substrate, releasing fluorescent AMC.[1]

Validated Assay Protocol

This protocol is designed for a 96-well microplate format (black, flat-bottom).[1]

Reagents

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 5 mM DTT.

-

Note: DTT is essential for maintaining enzyme active site reduction but degrades over time. Add fresh.

-

-

Enzyme Source: Recombinant Granzyme B or cell lysate (NK/CTL).

-

Inhibitors (Controls): Ac-IEPD-CHO (Reversible) or Z-AAD-CMK (Irreversible).[1]

Workflow

-

Substrate Dilution:

-

Dilute 10 mM DMSO stock to 200 µM in Assay Buffer (2X Working Solution).

-

Final Assay Concentration: 100 µM.[2]

-

-

Plate Setup:

-

Sample Wells: 50 µL Cell Lysate/Enzyme + 50 µL Assay Buffer.

-

Background Control: 100 µL Assay Buffer (No enzyme).

-

Substrate Control: 50 µL Buffer + 50 µL Substrate (No enzyme).

-

-

Reaction Initiation:

-

Kinetic Measurement:

-

Incubate at 37°C .

-

Read Fluorescence (

) every 2–5 minutes for 60 minutes.

-

-

Quantification:

-

Calculate

(Slope) from the linear phase.

-

Diagram 2: Assay Workflow Logic

Caption: Step-by-step workflow for the Ac-IEPD-AMC Granzyme B activity assay.

Troubleshooting & Optimization

Specificity Check

Since Ac-IEPD-AMC can be cleaved by Caspase-8, specificity must be validated in complex lysates:

-

Use Specific Inhibitors: Pre-incubate samples with IETD-CHO (Caspase-8 inhibitor).[1] If signal persists, it is likely Granzyme B.

-

Immunocapture: For absolute specificity, capture Granzyme B with an antibody on the plate surface before adding the substrate.

Signal Linearity

-

Issue: Fluorescence signal plateaus quickly.

-

Cause: Substrate depletion or enzyme instability.

-

Solution: Dilute the enzyme sample or decrease the incubation temperature to 25°C to slow the reaction.

References

-

Cayman Chemical. (n.d.). Ac-IEPD-AMC (trifluoroacetate salt) Product Information. Retrieved from [1]

-

MedChemExpress. (n.d.). Ac-IEPD-AMC Product Datasheet. Retrieved from [1]

-

AAT Bioquest. (n.d.). Caspase-8 Activity Assay Protocol (Analogous Method). Retrieved from [1]

-

Echelon Biosciences. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC Substrate Data. Retrieved from [1]

-

RCSB PDB. (2001). Human Granzyme B in Complex with Ac-IEPD-CHO. Retrieved from [1]

Sources

- 1. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ac-IEPD-AMC in Immunology Research

Executive Summary

Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate primarily used to quantify the enzymatic activity of Granzyme B (GzmB), a serine protease critical to the cytotoxic machinery of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells.

While historically utilized as a direct readout of immune cell potency, its utility is nuanced by overlapping substrate specificity with Caspase-8 . This guide provides a rigorous technical framework for deploying Ac-IEPD-AMC in immunology assays, emphasizing experimental controls that distinguish Granzyme B activity from upstream apoptotic initiators.

Biochemical Mechanism & Specificity[1][2][3][4][5]

The Hydrolysis Reaction

Ac-IEPD-AMC functions as a "turn-on" fluorescent probe. In its native state, the AMC fluorophore is quenched via an amide bond linkage to the C-terminus of the aspartic acid residue. Granzyme B, an "aspase" (aspartate-specific serine protease), recognizes the IEPD tetrapeptide motif.

Upon binding, GzmB hydrolyzes the peptide bond between Aspartic Acid (Asp) and AMC. This liberation restores the electron delocalization of the coumarin ring, resulting in a strong fluorescence emission at 440–460 nm upon excitation at 360–380 nm .

Visualization of Signaling & Cleavage

The following diagram details the enzymatic cleavage and the potential for cross-reactivity in the apoptotic signaling cascade.

Figure 1: Enzymatic hydrolysis of Ac-IEPD-AMC by Granzyme B and potential Caspase-8 interference.

The Specificity Challenge: IEPD vs. IETD

While IEPD (Ile-Glu-Pro-Asp) is the preferred motif for Granzyme B, it is not absolute.

-

Granzyme B: Prefers IEPD but can cleave IETD.

-

Caspase-8: Prefers IETD (Ile-Glu-Thr-Asp) but can cleave IEPD.

Critical Insight: In bulk cell lysates (e.g., tumor cells undergoing apoptosis induced by CTLs), both Granzyme B and Caspase-8 may be active. To claim "Granzyme B specific activity," you must use selective inhibitors in parallel control wells (see Section 4).

Validated Experimental Protocol

This protocol is designed for a 96-well plate format using cell lysates (e.g., NK cells or CTLs cocultured with target cells).

Reagents & Buffers

| Component | Concentration | Function |

| Reaction Buffer | 50 mM HEPES (pH 7.4) | Maintains physiological pH. |

| Salt | 100 mM NaCl | Stabilizes protease structure. |

| Detergent | 0.1% CHAPS | Solubilizes membrane-bound proteins; ensures full lysis. |

| Reducing Agent | 10 mM DTT | Maintains enzyme active site thiols (critical for Caspases, less for GzmB, but standard). |

| Substrate | 200 µM Ac-IEPD-AMC | Substrate stock (dissolved in DMSO). Final assay conc: 20–50 µM. |

| Specific Inhibitor | 10 µM Ac-IEPD-CHO | Aldehyde inhibitor to validate signal specificity. |

Experimental Workflow

To ensure data integrity, every assay plate must include a Standard Curve and Specificity Controls .

Figure 2: Step-by-step workflow for the specific quantification of Granzyme B activity.

Step-by-Step Procedure

-

Lysate Preparation:

-

Wash 1–5 x 10⁶ cells in PBS.

-

Resuspend in 50–100 µL of Reaction Buffer (with CHAPS/DTT).

-

Incubate on ice for 10–20 minutes.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Protein Quantification:

-

Determine protein concentration (BCA or Bradford) to normalize activity later.

-

-

Plate Loading:

-

Sample: 50 µL Lysate + 40 µL Buffer.

-

Inhibitor Control: 50 µL Lysate + 30 µL Buffer + 10 µL Ac-IEPD-CHO (Pre-incubate 15 min at 37°C).

-

Substrate Blank: 90 µL Buffer (No lysate).

-

-

Reaction Initiation:

-

Add 10 µL of Ac-IEPD-AMC (1 mM stock) to all reaction wells (Final conc: 100 µM).

-

-

Measurement:

-

Immediately place in a fluorescence plate reader pre-warmed to 37°C.

-

Read Kinetic Mode every 2 minutes for 60 minutes.

-

Settings: Ex 380 nm / Em 460 nm.

-

Data Analysis & Interpretation

Do not rely on raw RFU (Relative Fluorescence Units) endpoints, as they are prone to artifacts. Use the kinetic slope .

Calculating Specific Activity

-

Plot RFU vs. Time (min) for each well.

-

Select the linear portion of the curve (usually 10–40 min).

-

Calculate Slope (

). -

Subtract Background:

. -

Convert to Molar Activity using the AMC Standard Curve slope (

): -

Normalize: Divide by total protein (mg) to get Specific Activity (U/mg) .

Interpreting the Specificity Control

If the Inhibitor Control (Ac-IEPD-CHO) reduces activity by:

-

>90% : The signal is predominantly Granzyme B.

-

<50% : Significant contamination from other proteases (likely Caspase-8).

-

Action: Repeat assay using Ac-IETD-CHO (Caspase-8 inhibitor) to quantify the non-GzmB fraction.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background Fluorescence | Free AMC in substrate stock. | Check substrate purity; store stock at -20°C in dark. |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Dilute lysate further; measure earlier time points. |

| Low Signal | Low GzmB expression or suboptimal pH. | Ensure Reaction Buffer is pH 7.4; use fresh DTT. Verify cell activation (e.g., IL-2 stimulation).[1] |

| Signal in Inhibitor Well | Caspase-8 cross-reactivity. | Subtract the residual activity in the inhibitor well from the total activity to isolate GzmB contribution. |

References

-

Vertex Pharmaceuticals & NIH. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. National Institutes of Health. Link

-

MedChemExpress. (2023). Ac-IEPD-AMC TFA | Fluorogenic Substrate Product Data Sheet. MedChemExpress. Link

-

AAT Bioquest. (2019). Ac-IETD-AMC Fluorogenic Caspase-8/Granzyme B Substrate Protocol.[2][3] AAT Bioquest.[3][4] Link

-

RCSB PDB. (2001). 1IAU: Human Granzyme B in Complex with Ac-IEPD-CHO. Protein Data Bank. Link

-

Journal of Molecular Graphics and Modelling. (2022). Structural insights into the catalytic mechanism of granzyme B upon substrate and inhibitor binding.[5] PubMed.[6] Link

Sources

- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ac-IETD-AMC | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Structural insights into the catalytic mechanism of granzyme B upon substrate and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

Precision Profiling of Cytotoxic T-Lymphocyte Activity Using Ac-IEPD-AMC

Executive Summary & Mechanistic Rationale

In the fields of immuno-oncology and cell therapy, accurately quantifying the cytotoxic potential of CD8+ T-lymphocytes (CTLs) and Natural Killer (NK) cells is a critical gating step for drug development. While traditional assays (such as

As a Senior Application Scientist, I advocate for the direct measurement of Granzyme B (GrB) release as a superior, early-stage biomarker of CTL degranulation. Upon recognizing a target cell, CTLs exocytose perforin and serine proteases—predominantly Granzyme B—into the immunological synapse.

To quantify this activity, the fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin) is employed. The tetrapeptide sequence (IEPD) is highly specific to the active site pocket of Granzyme B, which catalytically cleaves the amide bond following the aspartate residue. This hydrolysis liberates the AMC fluorophore from its quenched state, providing a highly sensitive, kinetic readout of CTL activation 1[1].

Fig 1: Mechanism of Granzyme B-mediated cleavage of Ac-IEPD-AMC yielding fluorescent AMC.

Biochemical Kinetics & Quantitative Substrate Parameters

Understanding the biochemical properties of Ac-IEPD-AMC is essential for optimizing assay sensitivity. Ac-IEPD-AMC is a dual substrate, recognized by both Granzyme B and Caspase-82[2]. However, because Caspase-8 is strictly intracellular and Granzyme B is secreted during degranulation, assaying the extracellular supernatant isolates the Granzyme B signal, ensuring specificity.

The Michaelis constant (

Table 1: Physicochemical Properties of Ac-IEPD-AMC

| Parameter | Value | Causality / Experimental Significance |

| Molecular Weight | 671.7 g/mol | Determines stoichiometric calculations for stock solutions 4[4]. |

| Target Proteases | Granzyme B, Caspase-8 | IEPD mimics the natural cleavage site. Requires spatial separation (supernatant vs. lysate) for GrB specificity. |

| ~160 µM | Dictates the optimal working concentration (100 µM) to approximate | |

| Excitation ( | 340 - 380 nm | UV/Violet excitation specifically targets the liberated AMC fluorophore[4]. |

| Emission ( | 440 - 460 nm | Blue fluorescence emission is easily distinguished from standard cellular autofluorescence[4]. |

| Solubility | DMSO (1 mg/mL) | Requires pre-dissolution in DMSO. Final assay DMSO must be |

Self-Validating Experimental Protocol: CTL Degranulation Assay

A robust assay must be a self-validating system. If a protocol lacks internal logical checks, anomalous data cannot be diagnosed. The following methodology incorporates specific buffer chemistries and competitive inhibitor controls to guarantee that the observed fluorescence is exclusively Granzyme B-mediated.

Buffer Chemistry & Causality

The assay buffer is formulated as: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, and 5% (v/v) DMSO 5[5].

-

Why Tris pH 7.5? Granzyme B operates optimally in slightly basic conditions, mimicking the cytosolic pH of the target cell.

-

Why CHAPS? As a zwitterionic detergent, CHAPS prevents the non-specific adsorption of low-concentration Granzyme B to the hydrophobic walls of the microplate without denaturing the protease.

-

Why DTT? While GrB is a serine protease, maintaining a reducing environment preserves the structural integrity of the enzyme preparation and prevents oxidative cross-linking.

Step-by-Step Methodology

Step 1: Co-Culture Setup

-

Plate target tumor cells in a 96-well V-bottom plate (e.g.,

cells/well). -

Add effector cells (CTLs or NK cells) at varying Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Self-Validation Controls: Include wells with Target Cells Only (background protease activity), Effector Cells Only (spontaneous degranulation), and Max Release (Effector cells treated with 0.1% Triton X-100).

-

Incubate the co-culture at 37°C, 5% CO

for 2 to 4 hours.

Step 2: Supernatant Harvest

-

Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet all cells.

-

Carefully transfer 50 µL of the cell-free supernatant from each well into a fresh, black, flat-bottom 96-well assay plate. Causality: Black plates prevent well-to-well optical crosstalk during fluorescence reading.

Step 3: Substrate Incubation

-

Prepare a 2X Substrate Master Mix: Dilute Ac-IEPD-AMC stock (in DMSO) into the Assay Buffer to a concentration of 200 µM.

-

Add 50 µL of the 2X Substrate Master Mix to each well containing 50 µL of supernatant (Final Ac-IEPD-AMC concentration = 100 µM)6[6].

-

Specificity Control: To a duplicate set of experimental wells, add 1 µM of Ac-IEPD-CHO (a competitive Granzyme B inhibitor). A complete loss of signal in these wells proves the fluorescence is GrB-specific.

Step 4: Kinetic Readout

-

Immediately place the plate in a temperature-controlled fluorescence microplate reader set to 37°C 7[7].

-

Measure fluorescence kinetically every 2 minutes for 1 hour using

= 360-380 nm and -

Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve.

Fig 2: Step-by-step workflow for the Ac-IEPD-AMC Granzyme B microplate assay.

Data Interpretation & Troubleshooting

When analyzing the kinetic data, the relative fluorescence units (RFU) per minute (

Troubleshooting High Background: If the Target Cell Only control exhibits high fluorescence, the target cells may be undergoing spontaneous apoptosis, releasing intracellular caspases that cross-react with the IEPD sequence8[8]. Ensure target cell viability is >95% prior to co-culture.

Troubleshooting Low Signal: If the Max Release control yields low RFU, the Ac-IEPD-AMC substrate may have degraded. AMC substrates are light-sensitive and prone to spontaneous hydrolysis if stored improperly. Always store lyophilized Ac-IEPD-AMC at -20°C, protect it from light, and avoid repeated freeze-thaw cycles of the DMSO stock[1].

By adhering to this self-validating architecture, researchers can confidently utilize Ac-IEPD-AMC to profile the dynamic cytotoxic capabilities of engineered T-cells, ensuring high-fidelity data for immunotherapeutic development.

References

-

Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy Source: nih.gov (PMC) URL:[Link]

-

Probing the Efficiency of Proteolytic Events by Positional Proteomics Source: nih.gov (PMC) URL: [Link]

-

A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies Source: nih.gov (PMC) URL: [Link]

Sources

- 1. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Enzo Life Sciences Ac-IEPD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Efficiency of Proteolytic Events by Positional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

standard protocol for Granzyme B activity assay using Ac-IEPD-AMC

A Kinetic Fluorometric Assay Using Ac-IEPD-AMC

Abstract

This application note details a standardized protocol for the kinetic measurement of Granzyme B (GzmB) activity in biological samples (cell lysates, tissue homogenates, or recombinant preparations). The assay utilizes the specific fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin).[1] Upon cleavage by GzmB, the fluorophore AMC is released, allowing for real-time quantification of enzymatic velocity. This guide emphasizes critical parameters often overlooked in general protocols, including specific buffer reducing agents, the necessity of kinetic over endpoint analysis, and the exclusion of serine protease inhibitors during sample preparation.

Introduction & Principle

Granzyme B is a serine protease stored in the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[2][3][4][5][6][7][8] It is a primary mediator of apoptosis, cleaving substrates after aspartic acid residues.[6]

The specificity of this assay relies on the tetrapeptide sequence IEPD (Isoleucine-Glutamate-Proline-Aspartate), which mimics the cleavage site of Granzyme B substrates (such as Caspase-3/8).[1]

-

Quenched State: When AMC is bound to the C-terminus of the peptide, it is non-fluorescent.

-

Active State: GzmB hydrolyzes the peptide bond between Aspartate and AMC.

-

Detection: Free AMC emits strong blue fluorescence (Ex/Em: 380/500 nm).[1]

Mechanism of Action

Figure 1: Enzymatic hydrolysis mechanism.[1] GzmB recognizes the Asp residue, cleaving the amide bond to release fluorogenic AMC.

Materials & Reagents

3.1 Optimized Reaction Buffer

Standard commercial buffers often lack sufficient reducing agents. Prepare fresh.

-

Base: 50 mM HEPES, pH 7.5

-

Salt: 150 mM NaCl[1]

-

Detergent: 0.1% CHAPS (stabilizes the enzyme)

-

Reducing Agent (CRITICAL): 5 mM DTT (Dithiothreitol) or 2-Mercaptoethanol.[1] Add immediately prior to use.[9]

-

Chelator: 1 mM EDTA (optional, inhibits metalloproteases).[1]

3.2 Substrate & Controls

-

Substrate: Ac-IEPD-AMC (Stock: 10 mM in DMSO).[1] Store at -20°C, protect from light.

-

Standard: 7-Amino-4-methylcoumarin (AMC) (Stock: 1 mM in DMSO).[1]

-

Inhibitor (Specificity Control): Ac-IEPD-CHO (Reversible) or Z-AAD-CMK (Irreversible).[1][10]

-

Enzyme Source: Recombinant Human Granzyme B (Positive Control) or cell lysates.[1]

Experimental Protocol

4.1 Sample Preparation (The "Trap" Step)

WARNING: Standard lysis buffers contain PMSF or Aprotinin. These are serine protease inhibitors and will irreversibly inactivate Granzyme B.[5][10]

-

Protocol: Lyse cells (

) in 100 µL of Reaction Buffer (containing CHAPS/DTT) without protease inhibitors. -

Incubate on ice for 10 min.

-

Centrifuge at 10,000

for 5 min at 4°C. Collect supernatant.

4.2 Assay Setup (96-Well Black Plate)

-

Standard Curve: Prepare serial dilutions of free AMC (0 to 100 pmol/well) to convert RFU to concentration.

-

Sample Wells: Add 50 µL of cell lysate or recombinant enzyme.

-

Inhibitor Control: Add 50 µL lysate + 10 µL Inhibitor (Ac-IEPD-CHO). Incubate 10 min at 37°C before adding substrate.

-

Background Control: 50 µL Reaction Buffer only.

-

Reaction Initiation: Add 50 µL of 200 µM Ac-IEPD-AMC (diluted in buffer) to all wells. Final reaction volume = 100 µL. Final Substrate Concentration = 100 µM.

4.3 Kinetic Measurement

-